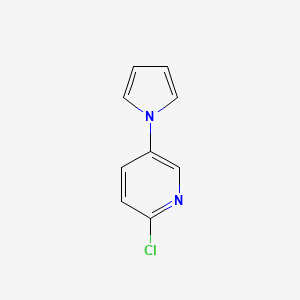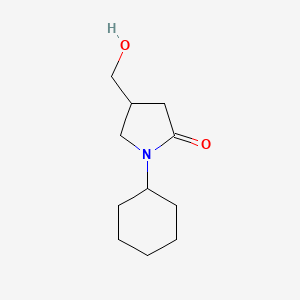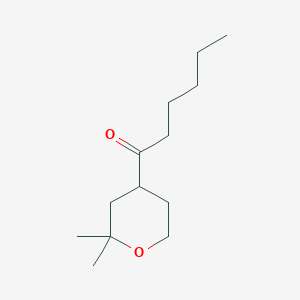
2-chloro-5-(1H-pyrrol-1-yl)pyridine
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “2-chloro-5-(1H-pyrrol-1-yl)pyridine” is 1S/C9H7ClN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h1-7H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-chloro-5-(1H-pyrrol-1-yl)pyridine” is a solid compound . Its molecular weight is 178.62 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure Analysis
- 2-Chloro-5-(1H-pyrrol-1-yl)pyridine derivatives have been utilized in the synthesis of various complex chemical structures. For example, the treatment of related pyrrole-based ligands with halogenation reagents led to the synthesis of monochloro-pyrrole and dichloro-pyrrole compounds. These compounds were further used to synthesize ruthenium carbonyl complexes, showcasing their potential in complex chemical synthesis (Wang et al., 2019).
Photoinduced Reactions and Molecular Dynamics
- Studies on pyridine derivatives, closely related to 2-chloro-5-(1H-pyrrol-1-yl)pyridine, have shown interesting photoinduced reactions such as excited-state intramolecular proton transfer. These findings are crucial for understanding the photophysical properties of such compounds, which can be instrumental in developing new materials and sensors (Vetokhina et al., 2012).
Application in Electropolymerization and Conducting Polymers
- Pyrrole-pyridine systems, closely related to 2-chloro-5-(1H-pyrrol-1-yl)pyridine, have been studied for their application in electropolymerization to create conducting polymers. These polymers have potential uses in various electronic applications due to their low oxidation potentials and stability in their conducting form (Sotzing et al., 1996).
Biomedical Sensing and Spin-State Transitions
- Derivatives of pyridine and pyrrole, similar to 2-chloro-5-(1H-pyrrol-1-yl)pyridine, have been used in the development of luminescent lanthanide compounds for biomedical sensing. Furthermore, these compounds have been involved in studies related to iron complexes that exhibit thermal and photochemical spin-state transitions, important for material science applications (Halcrow, 2005).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with molecular chaperones that promote the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various biological activities .
Propriétés
IUPAC Name |
2-chloro-5-pyrrol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKNWRBSJOKYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293398 | |
| Record name | 2-Chloro-5-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900019-73-0 | |
| Record name | 2-Chloro-5-(1H-pyrrol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900019-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4,5-Dimethoxy-2-(4-trifluoromethylsulfanylphenylsulfamoyl)phenyl]acetic acid](/img/structure/B3038699.png)

![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038702.png)

![2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B3038704.png)

![[5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol](/img/structure/B3038707.png)

![[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride](/img/structure/B3038712.png)
![1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038715.png)
![1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038716.png)

